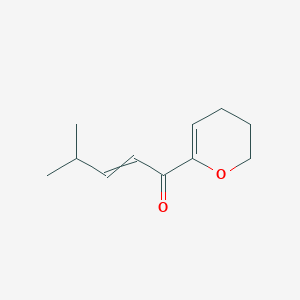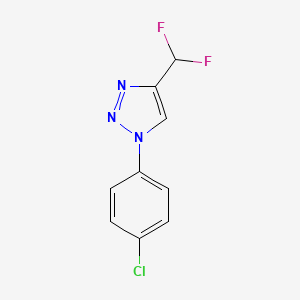
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is an organic compound that features a pyran ring fused with a pentenone moiety. This compound is of interest due to its unique structure, which combines a heterocyclic ring with an enone functionality, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one typically involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents used in the synthesis include Lewis acids such as boron trifluoride or strong bases like sodium hydride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or platinum may be employed to enhance reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, is also explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The enone functionality can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the enone can yield saturated alcohols or alkanes.
Substitution: The pyran ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrans.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated alcohols, alkanes.
Substitution: Substituted pyrans with various functional groups.
Applications De Recherche Scientifique
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of fine chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone functionality can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative without the enone functionality.
4-Methylpent-2-en-1-one: An enone without the pyran ring.
6-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted pyran derivative.
Uniqueness
1-(3,4-Dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one is unique due to its combination of a pyran ring and an enone functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
649570-50-3 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-pyran-6-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-9(2)6-7-10(12)11-5-3-4-8-13-11/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
DVLJFIKLZRLNLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CC(=O)C1=CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclopropyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B15168500.png)

![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)

propanedinitrile](/img/structure/B15168519.png)

![[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene](/img/structure/B15168557.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3',5-dimethoxy-, methyl ester](/img/structure/B15168559.png)





![N~1~-[2-(2-Chlorophenyl)ethyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B15168625.png)
